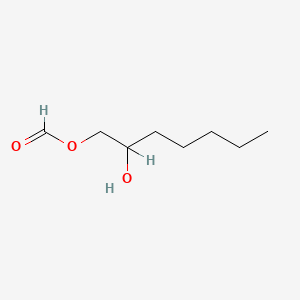
3-(3-Hydroxypropyl)-5-methoxy-2-methylbenzothiazolium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Hydroxypropyl)-5-methoxy-2-methylbenzothiazolium iodide is a chemical compound that belongs to the benzothiazolium family. This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with a hydroxypropyl group, a methoxy group, and a methyl group. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypropyl)-5-methoxy-2-methylbenzothiazolium iodide typically involves the reaction of 3-(3-Hydroxypropyl)-5-methoxy-2-methylbenzothiazole with an iodinating agent. The reaction is usually carried out under controlled conditions to ensure the selective iodination of the benzothiazole ring. Common reagents used in this synthesis include iodine or iodide salts, and the reaction is often performed in an organic solvent such as acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Hydroxypropyl)-5-methoxy-2-methylbenzothiazolium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides, cyanides, or thiolates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield 3-(3-oxopropyl)-5-methoxy-2-methylbenzothiazolium iodide, while reduction may yield this compound.
Applications De Recherche Scientifique
3-(3-Hydroxypropyl)-5-methoxy-2-methylbenzothiazolium iodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3-Hydroxypropyl)-5-methoxy-2-methylbenzothiazolium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Hydroxypropyl)-5-methoxybenzothiazole: Lacks the methyl group and iodide ion.
3-(3-Hydroxypropyl)-2-methylbenzothiazolium chloride: Similar structure but with a chloride ion instead of iodide.
5-Methoxy-2-methylbenzothiazole: Lacks the hydroxypropyl group.
Uniqueness
3-(3-Hydroxypropyl)-5-methoxy-2-methylbenzothiazolium iodide is unique due to its specific combination of functional groups and the presence of the iodide ion. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
65776-64-9 |
|---|---|
Formule moléculaire |
C12H16INO2S |
Poids moléculaire |
365.23 g/mol |
Nom IUPAC |
3-(5-methoxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)propan-1-ol;iodide |
InChI |
InChI=1S/C12H16NO2S.HI/c1-9-13(6-3-7-14)11-8-10(15-2)4-5-12(11)16-9;/h4-5,8,14H,3,6-7H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
XBGABTWBPWSCNG-UHFFFAOYSA-M |
SMILES canonique |
CC1=[N+](C2=C(S1)C=CC(=C2)OC)CCCO.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


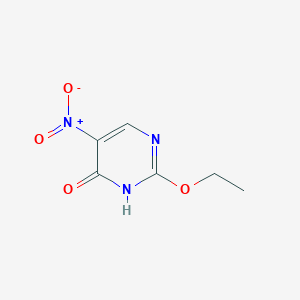
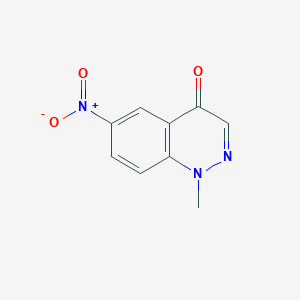



![1,3-Dioxolane, 2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]-](/img/structure/B13771294.png)
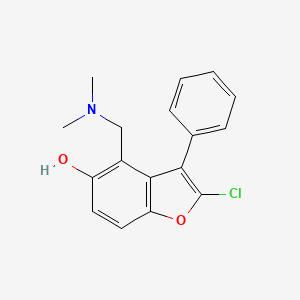
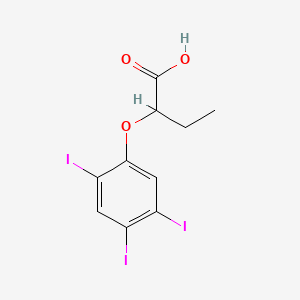
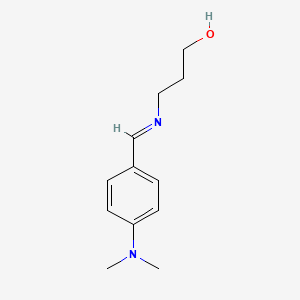
![Dioxotungsteniooxy-[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungsten;1-hexadecylpyridin-1-ium;phosphoric acid](/img/structure/B13771330.png)

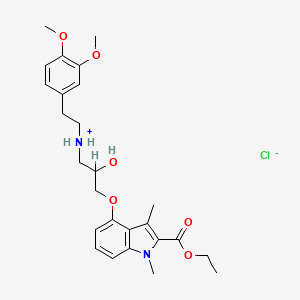
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B13771346.png)
